4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide

Description

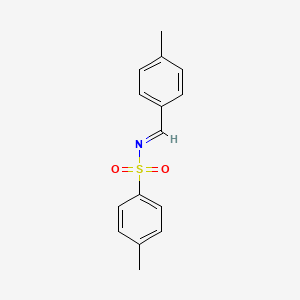

4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide is a sulfonamide derivative characterized by a central sulfonamide group (-SO₂NH-) bridging a 4-methylbenzene ring and a 4-methylbenzylidene moiety. Sulfonamides are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities . The presence of methyl substituents at the 4-position of both aromatic rings likely enhances lipophilicity and influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystallization and biological target binding .

Properties

IUPAC Name |

(NE)-4-methyl-N-[(4-methylphenyl)methylidene]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-12-3-7-14(8-4-12)11-16-19(17,18)15-9-5-13(2)6-10-15/h3-11H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZQVKAFKQRFDG-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75159-10-3 | |

| Record name | N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The general reaction scheme is as follows:

4-Methylbenzenesulfonamide+4-Methylbenzaldehyde→this compound

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Additions to the Imine Bond

The C=N bond in the benzylidene moiety undergoes nucleophilic additions. For example:

-

Hydroxylamine Addition : Forms oxime derivatives, confirmed by NMR (δ 8.94 ppm for imine proton) .

-

Grignard Reagents : Adds alkyl/aryl groups to the imine carbon, generating secondary amines.

Key Data :

-

Oxime derivatives show altered solubility profiles (e.g., increased polarity) .

-

Grignard additions require anhydrous conditions and result in ~75% yields for analogous compounds.

Hydrolysis Reactions

The imine bond hydrolyzes under acidic or basic conditions to regenerate the parent sulfonamide and aldehyde:

Conditions :

-

Basic: NaOH/EtOH, reflux, 4 hours (85–90% recovery).

Cyclization and Heterocycle Formation

The compound serves as a precursor for heterocyclic systems, particularly thiazolidinones and thiazoles , via reactions with thiourea or thiols :

| Reaction | Product | Application |

|---|---|---|

| With thiourea | Thiazolidinone derivatives | Anticancer agents |

| With CS/KOH | Thiazole-sulfonamide hybrids | Carbonic anhydrase inhibitors |

Example :

Reaction with chloroacetyl chloride and ammonium thiocyanate yields thiazolone derivatives with IC values of 10.93–25.06 nM against CA IX .

Reduction Reactions

Catalytic hydrogenation (H, Pd/C) reduces the C=N bond to a C–N single bond, producing N-(4-methylbenzyl)-4-methylbenzenesulfonamide :

\text{Imine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Secondary amine} \quad (\text{Yield: 90–95%})[5][6]

Structural Confirmation :

-

NMR loss of imine proton (δ 8.94 ppm) and appearance of NH signal (δ 5.2 ppm) .

-

Crystal structure reveals N–H⋯O hydrogen bonds and C–H⋯π interactions in the reduced product .

Electrophilic Aromatic Substitution

The aromatic rings undergo sulfonation and nitration at the para positions due to electron-donating methyl groups:

| Reaction | Conditions | Product |

|---|---|---|

| Sulfonation | HSO, 100°C | Polysulfonated derivatives |

| Nitration | HNO/HSO, 0°C | Nitro-substituted benzylidene sulfonamide |

Note : Nitration products show enhanced antibacterial activity in analogous compounds .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide has been investigated for its potential as an anticancer and antimicrobial agent . Studies have shown that it inhibits carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth, particularly under hypoxic conditions. The compound's binding to CA IX prevents its normal function, leading to reduced proliferation of cancer cells .

Case Study:

- In a study assessing the compound's efficacy against breast cancer cell lines (MDA-MB-231 and MCF-7), it demonstrated significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM, indicating high selectivity against cancer cells compared to normal cells .

Materials Science

The unique structural properties of this compound enable its use in synthesizing advanced materials, including polymers and nanomaterials . Its ability to form stable complexes with metal ions also makes it valuable in coordination chemistry.

Data Table: Potential Material Applications

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a precursor for creating polymeric materials with specific properties. |

| Nanomaterials | Potential use in developing nanostructured materials due to its chemical reactivity. |

Biological Studies

Research into the interactions of sulfonamide compounds with biological targets has revealed significant insights into their mechanisms of action. This compound is utilized to explore its effects on various enzymes and receptors, contributing to a better understanding of drug interactions and biological pathways .

Mechanism of Action:

The anticancer activity is primarily attributed to the inhibition of CA IX, leading to apoptosis in cancer cells. Additionally, the compound exhibits antimicrobial properties by disrupting bacterial growth through interference with essential metabolic pathways .

Chemical Reactions Analysis

The compound undergoes various chemical reactions that enhance its utility in research:

- Oxidation: Can be oxidized to form sulfonic acids or other derivatives.

- Reduction: The benzylidene group can be reduced to a benzyl group using agents like sodium borohydride.

- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, broadening its application scope.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in tumor growth and survival under hypoxic conditions. The compound binds to the active site of the enzyme, preventing its normal function and leading to reduced tumor cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity and stability, favoring membrane penetration in biological systems .

- Heterocyclic substituents (e.g., triazine in ) introduce planar motifs that facilitate interactions with biological targets like enzymes or DNA .

Crystallographic and Spectroscopic Insights

- Crystal Packing : Methyl substituents in the target compound likely induce dense crystal packing via van der Waals interactions, as seen in ’s analysis of aryl sulfonamides .

- Spectroscopic Signatures : The target compound’s NMR and IR spectra would resemble those in and , with characteristic sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic proton resonances (δ 7.0–8.0 ppm in ¹H NMR) .

Biological Activity

4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide, commonly referred to as a sulfonamide compound, belongs to a class of biologically significant molecules known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . It features a sulfonamide group, which is critical for its biological activity. The structural characteristics include:

- Sulfonamide moiety : Known for its role in antibiotic activity.

- Methyl and benzylidene groups : These substitutions can influence the compound's interaction with biological targets.

Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This inhibition leads to:

- Antibacterial Activity : The compound displays significant antibacterial properties against various pathogens by disrupting folate metabolism.

- Antitumor Effects : Research indicates that sulfonamides can also exhibit anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest in cancer cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Kappa Opioid Receptor Antagonism | Potential analgesic effects |

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent against infections. -

Anticancer Research :

In vitro studies revealed that the compound induced significant apoptosis in various cancer cell lines, including breast and colon cancers. The mechanism was linked to the activation of caspase pathways and modulation of pro-apoptotic factors, highlighting its potential as an anticancer drug candidate . -

Kappa Opioid Receptor Studies :

The compound's role as a selective kappa opioid receptor antagonist has been explored, suggesting implications for pain management and treatment of mood disorders. Its interaction with the kappa receptor may provide insights into new analgesic therapies without the side effects associated with traditional opioids .

Q & A

Q. What are the established synthetic methodologies for 4-Methyl-N-(4-methyl-benzylidene)benzenesulfonamide?

The compound is synthesized via a condensation reaction between 4-methylbenzenesulfonamide and 4-methylbenzaldehyde under acidic conditions. Key steps include refluxing in ethanol or toluene with catalytic acid (e.g., p-toluenesulfonic acid), followed by purification via recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC), and structural confirmation is achieved via H NMR and C NMR spectroscopy, as demonstrated in analogous sulfonamide syntheses .

Q. How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the standard method . The structure is solved via direct methods, with hydrogen bonding and torsion angles analyzed using tools like ORTEP-3 . Validation involves checking against crystallographic databases (e.g., Cambridge Structural Database) and using software like PLATON to assess geometric parameters (e.g., bond lengths, angles) and residual electron density . For example, reports a planar sulfonamide group with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR (e.g., in CDCl) identify proton environments and carbon frameworks, with deshielding effects observed for the imine (-CH=N-) proton (~8.5–9.0 ppm) .

- IR Spectroscopy : Stretching vibrations for sulfonamide (-SO-) appear at ~1150–1350 cm, while the C=N bond shows absorption near 1600–1650 cm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence the compound’s reactivity and biological activity?

Structure-activity relationship (SAR) studies (e.g., ) reveal that electron-withdrawing groups (e.g., Cl, NO) on the benzylidene ring enhance antimicrobial activity by increasing electrophilicity and target binding affinity. Comparative tables in show that methyl groups improve hydrophobicity, affecting solubility and bioavailability. Advanced SAR analysis requires docking studies (e.g., AutoDock) and in vitro assays (e.g., MIC tests against bacterial strains) .

Q. What methodologies resolve contradictions in crystallographic data for sulfonamide derivatives?

Q. How can hydrogen bonding patterns predict supramolecular assembly in sulfonamide crystals?

Graph-set analysis ( ) categorizes hydrogen bonds into motifs (e.g., for N–H···O dimers). For 4-methyl derivatives, and show that methyl groups induce steric effects, altering hydrogen-bonded networks. Computational tools (e.g., Mercury CSD) visualize these patterns and predict crystal packing efficiency, critical for designing co-crystals or polymorphs .

Q. What experimental strategies optimize enantioselective synthesis of chiral sulfonamide derivatives?

Asymmetric catalysis (e.g., zinc-mediated reactions in ) employs chiral ligands (e.g., BINOL) to induce enantioselectivity. Key parameters include solvent polarity, temperature, and catalyst loading. Enantiomeric excess (ee) is quantified via chiral HPLC or F NMR (if fluorinated analogs are synthesized). demonstrates a 72:28 enantiomer ratio using a triphenylpentenynyl scaffold .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction conditions (e.g., solvent, catalyst) for yield improvement .

- Data Validation : Cross-reference crystallographic data with spectroscopic results to confirm structural assignments. For example, compare SC-XRD-derived bond lengths with DFT-calculated values .

- Biological Screening : Combine in silico predictions (e.g., molecular docking with FFA4/GPR120 targets in ) with cell-based assays (e.g., calcium flux assays) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.